AMYLOSE

Description

Structure

3D Structure

Properties

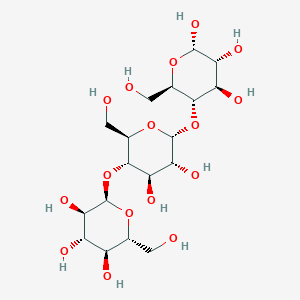

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-PXXRMHSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858850 | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Amylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6401-81-6, 9005-82-7, 1109-28-0 | |

| Record name | alpha-Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core: Amylose Structure and Function in Starch Granules

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, biosynthesis, and functional role of amylose within starch granules. The intricate architecture of this compound and its interplay with amylopectin are critical determinants of the physicochemical properties of starch, influencing its industrial applications and nutritional value. This document delves into the fundamental aspects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and structures to facilitate a deeper understanding for research and development professionals.

Molecular Structure of this compound

This compound is a predominantly linear polysaccharide composed of α-D-glucose units linked primarily by α-(1→4) glycosidic bonds.[1][2][3][4] While largely linear, some this compound molecules possess a few, long-chain branches linked via α-(1→6) glycosidic bonds.[2] The degree of polymerization (DP) of this compound chains typically ranges from 300 to 3000 glucose units, though it can extend to many thousands.[1]

In its solid state within the starch granule, this compound can exist in several conformations:

-

Amorphous: A disordered, non-crystalline state.[1]

-

Helical: The α-(1→4) linkages promote the formation of a helical structure.[1] this compound can form single or double helices. The double helical structures are categorized into different crystalline polymorphs:

-

A-type: A dense, left-handed double helix, typically found in cereal starches.

-

B-type: A more hydrated, open left-handed double helix, characteristic of tuber and high-amylose starches.[5]

-

C-type: An intermediate structure containing both A- and B-type polymorphs.

-

-

V-type: A single helix that can form inclusion complexes with guest molecules like lipids, iodine, and aromatic compounds.[1][6] The most common is the V6 form, with six glucose units per turn.[1]

The structural arrangement of this compound chains significantly impacts the overall architecture and properties of the starch granule.

Hierarchical Structure of the Starch Granule

Starch granules are semi-crystalline structures with a complex, hierarchical organization.[7][8][9][10][11] This intricate architecture arises from the precise arrangement of this compound and the highly branched amylopectin molecules.

The levels of organization are as follows:

-

Starch Granule: The macroscopic, insoluble particle (1-100 µm in diameter).[10]

-

Growth Rings: Concentric layers within the granule, alternating between semi-crystalline and amorphous regions (100-400 nm thick).[7]

-

Lamellae: Within the growth rings, there are alternating crystalline and amorphous lamellae with a periodicity of approximately 9 nm.[7][8]

-

Crystalline Lamellae: Composed of the ordered, double-helical structures of amylopectin short chains.

-

Amorphous Lamellae: Contain the amylopectin branch points and are the primary location of this compound molecules.[7]

-

-

Macromolecules: The constituent this compound and amylopectin polymers.

Biosynthesis of this compound

The synthesis of this compound occurs within the amyloplasts of plant cells and is a highly regulated enzymatic process. The key enzyme responsible for the elongation of this compound chains is Granule-Bound Starch Synthase I (GBSSI) .[2][12][13]

The key steps in this compound biosynthesis are:

-

Substrate Synthesis: Sucrose is converted to ADP-glucose, the activated glucose donor for starch synthesis, through a series of enzymatic reactions involving sucrose synthase (SUS) and ADP-glucose pyrophosphorylase (AGPase).[13]

-

GBSSI Targeting: The PROTEIN TARGETING TO STARCH1 (PTST1) protein is essential for targeting GBSSI to the starch granule.[2]

-

Chain Elongation: GBSSI catalyzes the transfer of glucose units from ADP-glucose to the non-reducing end of a growing glucan chain, forming α-(1→4) glycosidic bonds. Malto-oligosaccharides are thought to act as primers for this process.

-

Branching (minor): A small number of α-(1→6) branches may be introduced by a starch branching enzyme (SBE), though the exact mechanism is not fully elucidated.[2]

Function of this compound in Starch Granules

This compound plays a crucial role in determining the physicochemical properties and functionality of starch granules.

-

Granule Architecture: this compound is thought to be located primarily in the amorphous regions of the starch granule, interspersed with amylopectin molecules.[2] It can disrupt the crystalline packing of amylopectin, influencing the overall crystallinity of the granule.[14]

-

Gelatinization and Pasting: During heating in the presence of water, starch granules undergo gelatinization. This compound leaches out of the swelling granules and forms a network, which contributes to the viscosity of the resulting paste. Higher this compound content is generally associated with a higher gelatinization temperature and a lower peak viscosity.[15]

-

Retrogradation: Upon cooling, the leached this compound chains re-associate and form a gel network, a process known as retrogradation. This is responsible for the firming of starch gels and the staling of baked goods. High-amylose starches have a greater tendency to retrograde.

-

Resistant Starch Formation: Due to its linear structure and ability to form tightly packed helices, this compound is more resistant to enzymatic digestion than amylopectin. This makes it a significant contributor to the formation of resistant starch (RS), which has beneficial effects on gut health.

-

Complex Formation: this compound can form inclusion complexes with lipids, which can influence starch functionality. These this compound-lipid complexes can act as controlled-release agents for lipids during gelatinization and pasting.[6][16]

Quantitative Data on this compound

The this compound content and its molecular characteristics vary significantly depending on the botanical source of the starch.

Table 1: this compound Content in Various Starches

| Starch Source | This compound Content (%) | Reference |

| Waxy Maize | ~0-1 | [17] |

| Normal Maize | ~25-28 | [17] |

| High-Amylose Maize (Hylon VII) | ~70 | [17] |

| High-Amylose Maize (G80) | ~80 | [18][19] |

| Potato | ~17-20 | [20] |

| Wheat | ~29 | [15] |

| Rice | Varies widely | [21] |

Table 2: Influence of this compound Content on Starch Granule Crystallinity

| Starch Type | This compound Content | Relative Crystallinity (%) | Reference |

| Waxy Corn Starch (WCS) | Low | Higher | [22] |

| Normal Corn Starch (CS) | Medium | Intermediate | [22] |

| High-Amylose Corn Starch (HACS) | High | Lower | [22] |

| Tapioca Starch | - | 42 | [5] |

| Potato Starch | - | 28 | [5] |

Table 3: Thermal Properties of Starches with Varying this compound Content (DSC Analysis)

| Starch Type | This compound Content | Onset T (°C) | Peak T (°C) | Conclusion T (°C) | Enthalpy (ΔH, J/g) | Reference |

| Wheat Starch (in water) | ~29% | - | ~62.6 | - | - | [23] |

| Corn Starch (in water) | ~25-28% | - | - | - | - | [23] |

| Sweet Potato Starch (in water) | - | - | > Corn > Wheat | - | - | [23] |

| High-Amylose Corn Starch (80%) | 80% | 138.3 (low moisture) | 154.6 (low moisture) | 164.7 (low moisture) | 9.25 (low moisture) | [19] |

| High-Amylose Corn Starch (80%) | 80% | 68.90 (high moisture) | 80.89 (high moisture) | 108.7 (high moisture) | 10.305 (high moisture) | [19] |

| Ratoon Rice Starch | Higher | 60.93 | 67.84 | 75.32 | 8.44 | [24] |

Experimental Protocols

Determination of this compound Content: Iodine-Binding Colorimetric Method

This method is based on the formation of a characteristic blue-colored complex between this compound and iodine. The intensity of the color is proportional to the this compound concentration.

Materials:

-

Starch sample

-

Dimethyl sulfoxide (DMSO)

-

Iodine solution (e.g., Lugol's solution: 0.2 g iodine and 2.0 g potassium iodide in 100 mL deionized water)

-

Acetic acid (1N)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the starch sample (e.g., 100 mg).

-

Solubilization: Disperse the starch in a known volume of 90% DMSO (e.g., 4 mL) and heat in a boiling water bath for 15 minutes to fully solubilize the starch.[25]

-

Dilution and Complex Formation: a. Take a small aliquot of the solubilized starch solution (e.g., 0.5 mL) and place it in a test tube. b. Add 0.1 mL of 1N acetic acid.[26] c. Add a standardized volume of iodine solution (e.g., 0.2 mL).[26] d. Adjust the final volume to a known amount (e.g., 10 mL) with deionized water.[26]

-

Incubation: Mix the solution thoroughly and allow it to stand for a defined period (e.g., 15-20 minutes) at room temperature for color development.[25][26]

-

Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength, typically around 620 nm or 720 nm, using a spectrophotometer.[26][27]

-

Quantification: Determine the this compound content by comparing the absorbance to a standard curve prepared using known concentrations of pure this compound.

X-Ray Diffraction (XRD) Analysis of Starch Granules

XRD is used to determine the crystalline structure (A-, B-, or C-type) and the degree of crystallinity of starch granules.

Materials and Equipment:

-

Starch sample (powder)

-

Sample holder

-

X-ray diffractometer with a CuKα radiation source

Procedure:

-

Sample Preparation: The starch powder is packed into a sample holder. The surface should be flat and level with the holder's surface.

-

Instrument Setup: a. Mount the sample in the X-ray diffractometer. b. Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 30 mA). c. Use a nickel filter for CuKα radiation (λ ≈ 1.54 Å).[28]

-

Data Collection: a. Scan the sample over a range of 2θ angles, typically from 4° to 40°, at a specific scan speed. b. Record the diffraction pattern (intensity versus 2θ).

-

Data Analysis: a. Identify the characteristic diffraction peaks to determine the crystalline polymorph (A-, B-, or C-type). b. Calculate the degree of crystallinity by integrating the areas of the crystalline peaks and the amorphous halo and applying appropriate methods (e.g., the Herman method).[29]

Differential Scanning Calorimetry (DSC) of Starch Gelatinization

Materials and Equipment:

-

Starch sample

-

Deionized water

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans

Procedure:

-

Sample Preparation: a. Accurately weigh a small amount of starch (e.g., 3-5 mg) into a DSC pan.[23][30][31] b. Add a specific amount of deionized water to achieve a desired starch-to-water ratio (e.g., 1:2 or to 75% moisture content).[23][30] c. Hermetically seal the pan to prevent water loss during heating. d. Allow the sample to equilibrate for a set period (e.g., 24 hours) at room temperature.[30]

-

DSC Analysis: a. Place the sealed sample pan and an empty reference pan into the DSC cell. b. Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 20 °C to 120 °C).[23][30][31]

-

Data Analysis: a. Record the heat flow as a function of temperature to obtain a thermogram. b. From the endothermic peak corresponding to gelatinization, determine:

- To (Onset temperature): The temperature at which the transition begins.

- Tp (Peak temperature): The temperature at the peak of the endotherm.

- Tc (Conclusion temperature): The temperature at which the transition is complete.

- ΔH (Enthalpy of gelatinization): The area under the endothermic peak, which represents the energy required for the transition.[30][31]

Conclusion

This compound, though a minor component of most starches, exerts a profound influence on the structure and functionality of starch granules. Its linear nature, helical conformation, and interactions with amylopectin and other molecules are key to understanding starch behavior in various applications, from food science to drug delivery. The methodologies and data presented in this guide provide a robust foundation for researchers and professionals seeking to characterize and manipulate starch properties by targeting its core this compound component. A thorough comprehension of this compound biosynthesis and its structural role is paramount for the development of novel starch-based materials with tailored functionalities.

References

- 1. researchgate.net [researchgate.net]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Changes in the Crystallinity Degree of Starch Having Different Types of Crystal Structure after Mechanical Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristics of this compound–lipid complex prepared from pullulanase-treated rice and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The genetic architecture of this compound biosynthesis in maize kernel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. ars.usda.gov [ars.usda.gov]

- 16. researchgate.net [researchgate.net]

- 17. cerealsgrains.org [cerealsgrains.org]

- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. journal.pttz.org [journal.pttz.org]

- 21. Relations between chain-length distribution, molecular size, and this compound content of rice starches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Structural Features and Digestibility of Corn Starch With Different this compound Content [frontiersin.org]

- 23. shimadzu.com [shimadzu.com]

- 24. This compound Content, Morphology, Crystal Structure, and Thermal Properties of Starch Grains in Main and Ratoon Rice Crops [techscience.com]

- 25. Assessing this compound Content with Iodine and Con A Methods, In Vivo Digestion Profile, and Thermal Properties of Amylosucrase-Treated Waxy Corn Starch - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2024.sci-hub.ru [2024.sci-hub.ru]

- 27. cerealsgrains.org [cerealsgrains.org]

- 28. ias.ac.in [ias.ac.in]

- 29. A Review of Application of X ray Diffraction in Crystal Structure Determination of Starch Granules [spkx.net.cn]

- 30. 2.5. Differential Scanning Calorimetry (DSC) [bio-protocol.org]

- 31. Differential scanning calorimetry [bio-protocol.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Amylose Variants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physicochemical properties of different types of amylose, the linear component of starch. Comprising α-D-glucose units linked by α-(1→4) glycosidic bonds, this compound's structure and characteristics are pivotal in determining the functional attributes of starch for applications ranging from food science to pharmaceuticals and biodegradable materials.[1][2][3][4] The properties of this compound can vary significantly based on its botanical origin, molecular weight, and the degree of minor branching. This guide synthesizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes complex processes to facilitate a deeper understanding for scientific and development applications.

Structural and Molecular Properties of this compound

This compound is a semi-crystalline polymer that typically constitutes 20-30% of native starch, with the remainder being the highly branched amylopectin.[1][5][6][7] Its long, linear chains allow it to form a helical structure, a key feature influencing many of its properties.[1][2] Variations in the degree of polymerization (DP), the presence of sparse α-(1→6) branch points, and molecular weight are critical differentiators between this compound types from various botanical sources.[4][8] High-amylose starches, containing over 50% this compound, exhibit distinct properties and are of significant industrial interest.[9][10][11]

Table 1: Structural Properties of this compound from Different Botanical Sources

| Botanical Source | Typical this compound Content (%) | Degree of Polymerization (DPn) | Branch Linkages (%) | Branch Chain Length (DPn) | Reference |

|---|---|---|---|---|---|

| Potato | ~20-25 | 8440 | 2.1 | 48 | [8] |

| Rice | ~15-35 | 2911 | 1.4 | 72 | [8] |

| Wheat | ~25-30 | 1160 | 1.6 | 64 | [8] |

| Amylomaize (High-Amylose Corn) | 50-90 | 700 - 40,000 | 0.1 - 0.5 | 100 - 700 |[4][11] |

Key Physicochemical Properties

The functional behavior of this compound is dictated by a range of physicochemical properties, including solubility, viscosity, thermal behavior, and its ability to form gels, films, and inclusion complexes.

This compound is generally insoluble in cold water but becomes soluble in hot water as the intermolecular hydrogen bonds break and the helical structure hydrates.[2][5][12] Its solubility is typically lower than that of amylopectin due to the propensity of its linear chains to align and crystallize.[6][13]

Table 2: Aqueous Solubility of this compound from Different Sources

| Botanical Source | Solubility (mg/mL) | Reference |

|---|---|---|

| Potato | 10.52 | [8] |

| Rice | 8.83 | [8] |

| Wheat | 6.33 |[8] |

The viscosity of starch solutions is heavily influenced by the this compound-to-amylopectin ratio. In solution, this compound contributes significantly to viscosity; however, in low-hydration molten states, higher this compound content can lead to lower viscosity and less shear-thinning behavior.[14][15] The intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to its molecular weight and conformation.

Table 3: Intrinsic Viscosity of this compound and Amylopectin from Various Sources

| Starch Source | Polymer Type | Intrinsic Viscosity (mL/g) | Reference |

|---|---|---|---|

| Rice | This compound | 46.28 ± 0.30 | [16][17] |

| Rice | Amylopectin | 77.28 ± 0.90 | [16] |

| Maize | This compound | 123.94 ± 0.62 | [16][17] |

| Maize | Amylopectin | 154.50 ± 1.10 | [16] |

| Wrinkled Pea | This compound | 136.82 ± 0.70 | [16][17] |

| Wrinkled Pea | Amylopectin | 162.56 ± 1.20 | [16] |

| Potato | This compound | 167.00 ± 1.10 | [16][17] |

| Potato | Amylopectin | 178.00 ± 1.00 |[16] |

Gelatinization is the irreversible process where starch granules swell upon heating in water, leading to the loss of their crystalline structure and the leaching of soluble this compound.[18] High-amylose starches require higher temperatures for complete gelatinization due to their more robust crystalline structure.[19]

Retrogradation occurs as gelatinized starch cools. The disordered this compound and amylopectin chains begin to re-associate into a more ordered, crystalline structure.[20][21][22] This process involves two main stages:

-

Short-term Retrogradation: A rapid process dominated by the re-alignment and crystallization of this compound chains, which is primarily responsible for the initial formation and hardness of a starch gel.[20][21][23]

-

Long-term Retrogradation: A much slower crystallization of the short, outer branches of amylopectin molecules, which contributes to phenomena like the staling of bread over time.[23]

Table 4: Thermal Properties of this compound from Various Sources

| Starch Source | Gelatinization Peak T (°C) | Retrogradation Enthalpy (ΔHr, J/g) (after 14 days) | Reference |

|---|---|---|---|

| Rice | 110-140 | Negatively correlated with intrinsic viscosity | [17] |

| Maize | 110-140 | Negatively correlated with intrinsic viscosity | [17] |

| Wrinkled Pea | 110-140 | Negatively correlated with intrinsic viscosity | [17] |

| Potato | 110-140 | Negatively correlated with intrinsic viscosity | [17] |

(Note: Specific enthalpy values vary greatly with experimental conditions; the trend shows higher molecular weight (intrinsic viscosity) amyloses have lower retrogradation enthalpy.)

This compound is the primary component responsible for the formation of firm gels in starch pastes.[2][24] Upon cooling, the leached this compound chains form a continuous three-dimensional network that entraps water and swollen starch granules.[24] Higher this compound content results in stronger, more opaque gels.

This network-forming ability also gives this compound excellent film-forming properties, which are superior to those of amylopectin.[2][4] These films are of interest for biodegradable packaging and pharmaceutical coatings.[9][11] The mechanical properties of these films can be tailored through processing conditions and the use of plasticizers.

Table 5: Mechanical Properties of High-Amylose (70%) Corn Starch Films with Alkali Treatment

| NaOH Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| 0 (Control) | 9.51 | 31 | [25] |

| 2 | 10.03 | 40 | [25] |

(Note: Low concentrations of alkali can improve film flexibility by promoting gelatinization and molecular rearrangement.)[25]

A unique characteristic of this compound is its ability to form inclusion complexes. The helical conformation of the this compound chain features a hydrophobic inner core and a hydrophilic exterior.[2] This structure allows this compound to encapsulate "guest" molecules such as lipids, fatty acids, iodine, and various drug compounds within its central cavity.[26][27] This process, known as complexation, can alter the physicochemical properties of both the this compound and the guest molecule, offering applications in flavor encapsulation, fat replacement, and controlled drug release.[27][28]

Experimental Protocols for this compound Characterization

Accurate characterization of this compound is crucial for predicting its functionality. Several standard methods are employed by researchers.

A variety of techniques are available, each with specific advantages and limitations.

Protocol 1: Iodine-Binding Spectrophotometry This is the most widely used method due to its simplicity and low cost.[29]

-

Sample Preparation: Weigh approximately 100 mg of starch or flour into a 100 mL volumetric flask.

-

Dispersion: Add 1 mL of 95% ethanol to wet the sample, followed by 9 mL of 1 N NaOH. Heat in a boiling water bath for 10 minutes to fully disperse the starch.

-

Dilution: Cool the solution to room temperature and dilute to the 100 mL mark with distilled water. Mix thoroughly.

-

Color Development: Transfer a 5 mL aliquot of the starch solution to a separate 100 mL volumetric flask. Add approximately 50 mL of distilled water, followed by 1 mL of 1 N acetic acid and 2 mL of iodine-potassium iodide (I₂/KI) solution (2.0 g KI and 0.2 g I₂ in 100 mL water).

-

Measurement: Dilute to the 100 mL mark, mix, and let stand for 20 minutes. Measure the absorbance of the blue-colored complex at 620 nm using a spectrophotometer.

-

Quantification: Calculate the apparent this compound content by comparing the absorbance to a standard curve prepared with pure this compound and amylopectin mixtures.[29][30]

Protocol 2: Concanavalin A (Con A) Precipitation This method offers higher specificity by selectively removing amylopectin.[31][32]

-

Sample Preparation: Disperse the starch sample in a suitable buffer (e.g., sodium acetate with salts).

-

Precipitation: Add a solution of Concanavalin A, which specifically binds to the non-reducing end-groups of the branched amylopectin, forming an insoluble precipitate.

-

Separation: Centrifuge the mixture to pellet the Con A-amylopectin complex.

-

Quantification: The this compound remains in the supernatant. Its concentration is determined by hydrolyzing it to D-glucose using enzymes (e.g., amyloglucosidase) and then measuring the glucose content using a glucose oxidase/peroxidase (GOPOD) assay.

-

Calculation: The this compound content is calculated as the ratio of this compound in the supernatant to the total starch content, which is determined in a parallel assay without Con A precipitation.[31]

DSC is used to measure the temperatures and heat flows associated with thermal transitions like gelatinization and retrogradation.[16]

Protocol 3: DSC for Gelatinization and Retrogradation

-

Sample Preparation: Accurately weigh 2-4 mg of starch (dry basis) into a DSC aluminum pan. Add a defined amount of distilled water (e.g., a 1:2 starch-to-water ratio). Hermetically seal the pan to prevent moisture loss. Let it equilibrate overnight at room temperature.

-

Gelatinization Scan: Place the sample pan and an empty reference pan in the DSC. Heat the sample from a starting temperature (e.g., 20°C) to a high temperature (e.g., 150°C) at a constant rate (e.g., 10°C/min). The resulting endotherm represents gelatinization. Record the onset temperature (To), peak temperature (Tp), and enthalpy of gelatinization (ΔHg).

-

Storage for Retrogradation: Cool the pan and store it under controlled conditions (e.g., at 4°C for 1, 7, or 14 days) to allow for retrogradation.

-

Retrogradation Scan: Re-scan the stored sample using the same heating profile as in step 2. An endotherm at a lower temperature (typically 40-70°C for amylopectin) and a higher temperature (120-150°C for this compound) will be observed. Record the peak temperature and enthalpy of retrogradation (ΔHr).[16][17]

References

- 1. This compound: Structure, Properties & Importance in Chemistry [vedantu.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. byjus.com [byjus.com]

- 6. Differences Between this compound and Amylopectin [pw.live]

- 7. testbook.com [testbook.com]

- 8. Isolation, structure, and characterization of the putative soluble amyloses from potato, wheat, and rice starches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-amylose starch: Structure, functionality and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. plantic.com.au [plantic.com.au]

- 12. quora.com [quora.com]

- 13. scienceinfo.com [scienceinfo.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 17. researchgate.net [researchgate.net]

- 18. Structural and enzyme kinetic studies of retrograded starch: Inhibition of α-amylase and consequences for intestinal digestion of starch - PMC [pmc.ncbi.nlm.nih.gov]

- 19. grownida.com [grownida.com]

- 20. Retrogradation (starch) - Wikipedia [en.wikipedia.org]

- 21. earthwormexpress.com [earthwormexpress.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Gelatinization, Retrogradation and Gel Properties of Wheat Starch–Wheat Bran Arabinoxylan Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cerealsgrains.org [cerealsgrains.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Deciphering Structures of Inclusion Complexes of this compound with Natural Phenolic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. novapublishers.com [novapublishers.com]

- 29. cabidigitallibrary.org [cabidigitallibrary.org]

- 30. cerealsgrains.org [cerealsgrains.org]

- 31. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 32. scispace.com [scispace.com]

The Dual Nature of Amylose: A Technical Guide to Gelatinization and Retrogradation

For Immediate Release

This technical guide provides an in-depth exploration of the fundamental mechanisms governing amylose gelatinization and retrogradation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular transformations of this compound, critical for its application in various scientific and industrial fields. The guide details the intricate processes of structural ordering and disordering, presents quantitative data in accessible formats, and provides comprehensive experimental protocols for key analytical techniques.

Introduction: The Significance of this compound Transformation

This compound, a linear polymer of α-1,4 linked D-glucose units, is a primary component of starch.[1] Its behavior in aqueous solutions under thermal processing is characterized by two critical phenomena: gelatinization and retrogradation. Gelatinization is the process by which the highly organized, semi-crystalline structure of starch granules is disrupted by heat and water, leading to granule swelling, this compound leaching, and the formation of a viscous paste.[2][3] Conversely, retrogradation is the process where, upon cooling, the dispersed this compound and amylopectin chains reassociate into a more ordered, crystalline structure.[4] These transformations are central to the textural properties of starch-based foods and have significant implications for their digestibility and shelf-life.[5][6] For drug development, understanding these mechanisms is crucial for designing starch-based excipients with controlled release properties.

The Mechanism of this compound Gelatinization

Starch gelatinization is an irreversible order-disorder transition that occurs when starch is heated in the presence of sufficient water.[2][3] This multi-stage process involves the disruption of intermolecular hydrogen bonds within the starch granule.

The key stages of gelatinization are:

-

Granule Swelling: As the temperature increases, water is absorbed into the amorphous regions of the starch granule, causing it to swell.[2]

-

Crystalline Melting: With continued heating, water penetrates the crystalline regions, disrupting the double-helical structures of amylopectin and the ordered arrangement of this compound. This leads to a loss of birefringence, the characteristic "Maltese cross" pattern observed under polarized light.[2]

-

This compound Leaching: As the granular structure further disintegrates, the smaller, linear this compound molecules leach out into the surrounding water.[2] This is a critical step that significantly contributes to the initial increase in viscosity.

-

Granule Disruption: At higher temperatures, the swollen granules rupture, releasing the remaining amylopectin and leading to a highly viscous paste.

The temperature range over which gelatinization occurs is specific to the starch source and is influenced by factors such as the this compound-to-amylopectin ratio, water content, pH, and the presence of other solutes like sugars and salts.[2][7]

The Mechanism of this compound Retrogradation

Retrogradation is the recrystallization process that occurs when a gelatinized starch solution is cooled or stored.[4] This phenomenon is primarily driven by the reassociation of starch chains, particularly this compound, through the formation of hydrogen bonds.[8] Retrogradation is a time-dependent process that can be divided into two main phases:

-

Short-term Retrogradation: This occurs relatively quickly (within hours to a few days) and is dominated by the reassociation of leached this compound molecules.[9] The linear this compound chains align themselves and form double helices, which then aggregate to create a firm gel network.[8] This initial phase is largely responsible for the staling of bread and other baked goods.[5]

-

Long-term Retrogradation: This is a much slower process, occurring over days or weeks, and involves the recrystallization of the short outer chains of amylopectin.[9] While amylopectin retrogradation contributes less to the initial gel hardness, it plays a significant role in the long-term textural changes and the formation of resistant starch.[4]

The extent and rate of retrogradation are influenced by several factors, including:

-

Temperature: Retrogradation is accelerated at refrigeration temperatures (around 4°C).[4]

-

This compound Content: Starches with higher this compound content tend to retrograde more rapidly and to a greater extent.[10]

-

Water Content: The mobility of starch chains is dependent on the amount of available water.

-

Presence of Other Components: Lipids can form complexes with this compound, inhibiting its retrogradation.[11] Sugars and salts can also affect water activity and the rate of recrystallization.[7]

Quantitative Analysis of Gelatinization and Retrogradation

The thermal and rheological properties of this compound during gelatinization and retrogradation can be quantified using various analytical techniques. The following tables summarize typical quantitative data obtained from Differential Scanning Calorimetry (DSC) and Rapid Visco-Analysis (RVA).

Table 1: Typical DSC Parameters for Starch Gelatinization and Retrogradation

| Parameter | Symbol | Gelatinization Range (°C) | Retrogradation Range (°C) | Description |

| Onset Temperature | T_o | 55 - 70 | 40 - 50 | The temperature at which the process begins. |

| Peak Temperature | T_p | 65 - 80 | 50 - 60 | The temperature at which the rate of transition is maximal. |

| Conclusion Temperature | T_c | 75 - 90 | 60 - 70 | The temperature at which the process is complete. |

| Enthalpy | ΔH (J/g) | 10 - 20 | 2 - 10 | The amount of energy absorbed (gelatinization) or released (retrogradation). |

Note: Values are approximate and can vary significantly depending on the starch source, water content, and analytical conditions.

Table 2: Typical RVA Pasting Parameters for Starch

| Parameter | Unit | Typical Range | Description |

| Pasting Temperature | °C | 60 - 85 | The temperature at which a significant increase in viscosity is first detected. |

| Peak Viscosity | RVU | 1000 - 4000 | The maximum viscosity reached during heating. |

| Trough Viscosity | RVU | 500 - 2000 | The minimum viscosity after the peak, during the holding period at high temperature. |

| Breakdown | RVU | 500 - 2000 | The difference between peak viscosity and trough viscosity, indicating shear stability. |

| Final Viscosity | RVU | 1500 - 5000 | The viscosity at the end of the cooling cycle. |

| Setback | RVU | 500 - 2500 | The difference between final viscosity and trough viscosity, indicating the degree of retrogradation. |

RVU: Rapid Visco Units. Ranges are illustrative and depend on the starch type and concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties (transition temperatures and enthalpy) of starch gelatinization and retrogradation.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of starch into a DSC aluminum pan. Add a specific amount of deionized water to achieve the desired starch-to-water ratio (e.g., 1:2 w/w). Hermetically seal the pan and allow it to equilibrate at room temperature for at least one hour.[6]

-

Instrument Setup: Calibrate the DSC instrument using a standard material (e.g., indium). Use an empty, sealed aluminum pan as a reference.

-

Gelatinization Analysis: Place the sample and reference pans in the DSC cell. Heat the sample from a starting temperature (e.g., 20°C) to an ending temperature (e.g., 120°C) at a constant heating rate (e.g., 10°C/min).[6]

-

Retrogradation Analysis: After the gelatinization scan, cool the sample to a specific storage temperature (e.g., 4°C) and hold for a defined period (e.g., 24 hours, 7 days). After storage, reheat the sample using the same temperature program as in the gelatinization analysis.

X-Ray Diffraction (XRD)

Objective: To characterize the crystalline structure of native and retrograded starch.

Methodology:

-

Sample Preparation: Prepare a flat powder sample of the native or retrograded starch. For retrograded samples, the gelatinized starch paste is typically freeze-dried and ground into a fine powder.

-

Instrument Setup: Use a powder X-ray diffractometer with Cu Kα radiation. Set the operating voltage and current (e.g., 40 kV and 40 mA).[4]

-

Data Collection: Scan the sample over a 2θ range of 4° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Analyze the resulting diffraction pattern to identify the crystalline type (A, B, or C-type). Calculate the degree of crystallinity by integrating the areas of the crystalline peaks and the amorphous halo.[7]

Rapid Visco-Analysis (RVA)

Objective: To measure the pasting properties of starch, providing insights into gelatinization, viscosity changes, and retrogradation tendency.

Methodology:

-

Sample Preparation: Weigh a specific amount of starch (e.g., 3 g, corrected for moisture content) into an RVA canister. Add a defined volume of distilled water (e.g., 25 mL).[13]

-

Instrument Setup: Select a standard testing profile (e.g., STD1). The STD1 profile typically involves:

-

Holding at 50°C for 1 minute.

-

Heating from 50°C to 95°C at a rate of 12°C/min.

-

Holding at 95°C for 2.5 minutes.

-

Cooling from 95°C to 50°C at a rate of 12°C/min.

-

Holding at 50°C for 2 minutes.[13] The paddle speed is typically set at 160 rpm for the initial 10 seconds for dispersion and then maintained at a constant speed.[13]

-

-

Data Collection: The instrument continuously measures the viscosity of the slurry throughout the temperature and time profile.

-

Data Analysis: From the resulting pasting curve, determine the key parameters: pasting temperature, peak viscosity, trough viscosity, breakdown, final viscosity, and setback.[14]

Conclusion

The gelatinization and retrogradation of this compound are complex yet fundamental processes with profound implications across various scientific disciplines. A thorough understanding of the underlying mechanisms, the factors that influence these transformations, and the analytical techniques to characterize them is paramount for the development of novel products with tailored functionalities. This guide provides a comprehensive overview to aid researchers and professionals in harnessing the unique properties of this compound.

References

- 1. X-Ray Diffraction Analysis for Starch | CoLab [colab.ws]

- 2. 2.5. Differential Scanning Calorimetry (DSC) [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. hfb-mgupp.com [hfb-mgupp.com]

- 5. s4science.at [s4science.at]

- 6. Differential scanning calorimetry [bio-protocol.org]

- 7. A novel approach for calculating starch crystallinity and its correlation with double helix content: a combined XRD and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-Ray Diffraction Analysis for Starch | Springer Nature Experiments [experiments.springernature.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. scispace.com [scispace.com]

- 11. A Review of Application of X ray Diffraction in Crystal Structure Determination of Starch Granules [spkx.net.cn]

- 12. Gelatinization Temperature Determination - Creative Proteomics [creative-proteomics.com]

- 13. Comparison of pasting properties measured from the whole grain flour and extracted starch in barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bakerpedia.com [bakerpedia.com]

The Helical Architecture of Amylose: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the molecular architecture of amylose helical structures, intended for researchers, scientists, and professionals in drug development. This compound, a linear polymer of α-1,4-linked glucose units, is a major component of starch and exhibits remarkable structural polymorphism, adopting various helical conformations that are crucial to its functional properties. This document details the structural parameters of the primary helical types, outlines the experimental methodologies for their characterization, and visualizes key structural and procedural concepts.

Introduction to this compound Helical Structures

In its native state within starch granules, this compound exists in a semi-crystalline form.[1] The linear nature of this compound allows it to form single and double helical structures.[1] The three primary polymorphic forms are designated as A-type, B-type, and V-type this compound. A- and B-types are double helices, while the V-type is a single helix, often formed in the presence of complexing agents like lipids or iodine.[1]

Quantitative Structural Parameters

The distinct helical forms of this compound are characterized by specific structural parameters. These quantitative data are summarized in the table below for comparative analysis.

| Parameter | A-type this compound | B-type this compound | V-type this compound (V6) |

| Helix Type | Double, right-handed | Double, right-handed | Single, left-handed |

| Residues per Turn | 6 | 6 | 6 |

| Pitch (Å) | 21.2 | 21.1 | ~8.0 |

| Axial Rise per Residue (Å) | 3.53 | 3.52 | 1.32 - 1.36 |

| Helix Diameter (Å) | ~13.7 (outer) | ~13.7 (outer) | ~13.0 (outer), ~5.0 (inner cavity)[2] |

| Crystal System | Monoclinic | Hexagonal | Orthorhombic (for Vh-type) |

| Unit Cell Parameters | a=20.83 Å, b=11.45 Å, c=10.58 Å, γ=122° | a=b=18.52 Å, c=10.57 Å, γ=120°[3] | a=13.6-13.7 Å, b=23.7-25.8 Å, c=7.8-8.1 Å[4] |

| Water Molecules per Unit Cell | 8 | 36[3] | 16 (for Vh-type) |

Experimental Protocols for Structural Characterization

The elucidation of this compound helical structures relies on a combination of experimental techniques, primarily X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling.

X-ray Diffraction

X-ray diffraction, particularly fiber diffraction, is a powerful technique to determine the crystalline structure and packing of this compound helices.[5]

Sample Preparation:

-

Isolation and Purification: this compound is first isolated from starch through methods such as aqueous leaching or precipitation with a complexing agent like butanol.

-

Fiber Formation: A concentrated aqueous solution of purified this compound is prepared. Fibers are drawn from this solution by slowly pulling a seed fiber or by extrusion through a spinneret into a coagulation bath (e.g., ethanol).

-

Alignment and Mounting: The resulting fibers are bundled and mounted under slight tension in a sample holder. For powder diffraction, the this compound sample is finely ground and packed into a thin-walled glass capillary tube.[6]

Data Acquisition and Analysis:

-

A collimated beam of X-rays is directed at the prepared this compound sample.

-

The diffraction pattern, consisting of a series of spots or rings, is recorded on a detector.

-

The positions and intensities of the diffraction spots are analyzed to determine the unit cell dimensions, crystal system, and the helical symmetry of the this compound structure.[5]

-

Computational modeling is then used to build a detailed atomic model that is consistent with the experimental diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, provides detailed information about the local conformation and packing of this compound chains.[1][7]

Sample Preparation:

-

The this compound sample is thoroughly crushed into a fine, homogeneous powder using a mortar and pestle to ensure efficient and stable sample spinning.[8]

-

The powdered sample is carefully packed into a zirconia rotor. It is crucial to pack the sample tightly and evenly to avoid rotor instability during high-speed spinning.[8]

Data Acquisition and Analysis:

-

The packed rotor is placed in the NMR probe and spun at a high speed (typically >5 kHz) at the "magic angle" (54.7°) to average out anisotropic interactions.

-

A 13C CP/MAS NMR experiment is performed. This technique enhances the signal of the low-abundance 13C nuclei by transferring polarization from the more abundant 1H nuclei.[7]

-

The resulting 13C NMR spectrum shows distinct peaks for the carbon atoms in the glucose monomer. The chemical shifts of these peaks, particularly for the C1 and C4 carbons involved in the glycosidic linkage, are sensitive to the local conformation and packing of the this compound chains.[9]

-

By analyzing the chemical shifts and splitting patterns of the NMR signals, the polymorphic form (A, B, or V) of the this compound can be identified.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the structure, dynamics, and energetics of this compound helices at an atomic level.

Simulation Setup and Execution (using GROMACS):

-

Topology and Force Field: A starting structure of an this compound chain is generated. The GROMACS topology file is prepared using a carbohydrate-specific force field (e.g., GLYCAM or CHARMM36).

-

Solvation: The this compound molecule is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).[10]

-

System Neutralization: Ions are added to neutralize the system if necessary.

-

Energy Minimization: The energy of the system is minimized to relax any steric clashes or unfavorable conformations in the initial structure.

-

Equilibration: The system is equilibrated in two phases: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

Production Run: The production MD simulation is run for a desired length of time (nanoseconds to microseconds) to generate a trajectory of the this compound molecule's motion.

-

Analysis: The trajectory is analyzed to determine structural parameters such as helical conformation, hydrogen bonding patterns, and interactions with solvent or other molecules.[10]

Visualizations

The following diagrams illustrate key aspects of this compound structure and the workflow for its characterization.

Hierarchical structure of this compound within a starch granule.

General experimental workflow for this compound structure determination.

Relationship between different this compound helical polymorphs.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Carbon-13 CP/MAS NMR studies of this compound inclusion complexes, cyclodextrins, and the amorphous phase of starch granules: relationships between glycosidic linkage conformation and solid-state carbon-13 chemical shifts | Scilit [scilit.com]

- 3. X-Ray Diffraction Studies of Amyloid Structure | Springer Nature Experiments [experiments.springernature.com]

- 4. tandfonline.com [tandfonline.com]

- 5. X-Ray Diffraction Analysis for Starch | Springer Nature Experiments [experiments.springernature.com]

- 6. cerealsgrains.org [cerealsgrains.org]

- 7. Solid-State NMR Spectroscopy: Towards Structural Insights into Starch-Based Materials in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. Investigating the Mechanisms of Amylolysis of Starch Granules by Solution-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Factors Influencing the Amylose to Amylopectin Ratio in Starch

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ratio of amylose to amylopectin is a critical determinant of the physicochemical and functional properties of starch, impacting its digestibility, gelatinization, retrogradation, and consequently its applications in the food, pharmaceutical, and industrial sectors. This technical guide provides a comprehensive overview of the primary factors that modulate this ratio, encompassing genetic determinants, environmental influences, and the intricate signaling pathways that govern starch biosynthesis. Detailed experimental protocols for the quantification of this compound and amylopectin and for the analysis of gene expression are provided, alongside quantitative data and visual representations of key metabolic and regulatory pathways to facilitate a deeper understanding of this complex biological process.

Introduction

Starch, a polymeric carbohydrate consisting of glucose units, is the principal form of energy storage in most green plants. It is composed of two distinct macromolecules: this compound and amylopectin. This compound is a largely linear polymer of α-1,4-linked glucose residues, while amylopectin is a highly branched molecule with α-1,6 linkages at the branch points, in addition to the α-1,4 linked linear chains.[1] The relative proportion of these two polymers, the this compound-to-amylopectin ratio, dictates the ultimate properties and functionality of the starch.[2] This guide delves into the multifaceted factors that influence this crucial ratio.

Genetic Determinants of the this compound/Amylopectin Ratio

The biosynthesis of this compound and amylopectin is a complex, multi-enzyme process. The expression and activity of key enzymes in this pathway are the primary genetic determinants of the final this compound-to-amylopectin ratio.[1]

2.1. Key Enzymes in Starch Biosynthesis

The major enzymes involved in determining the starch composition are:

-

Granule-Bound Starch Synthase (GBSS): This enzyme is primarily responsible for the synthesis of this compound.[3] Different isoforms of GBSS, encoded by the waxy (Wx) gene, are the main drivers of this compound production in the storage organs of plants.[3]

-

Starch Synthases (SS): Multiple soluble starch synthase isoforms (SSI, SSII, SSIII, etc.) are involved in elongating the glucan chains of amylopectin.[4]

-

Starch Branching Enzymes (SBE): These enzymes (SBEI, SBEIIa, SBEIIb) introduce the α-1,6 linkages, creating the branched structure of amylopectin.[5]

-

Starch Debranching Enzymes (DBE): Enzymes like isoamylase and pullulanase are involved in trimming the branches of amylopectin, contributing to its final structure.[3]

2.2. Quantitative Impact of Genetic Mutations on this compound Content

Genetic modifications, either naturally occurring or induced, in the genes encoding these enzymes can significantly alter the this compound-to-amylopectin ratio. The following table summarizes the quantitative effects of mutations in key starch synthesis genes on this compound content in major cereal crops.

| Crop | Gene/Mutant | Effect on this compound Content | Reference(s) |

| Rice | sbe2b (single mutant) | Increase to ~30.57% | [3] |

| sbe1/sbe2b (double mutant) | Increase to ~35.87% | [3] | |

| sbe2b/sbe1/OE-Wxa (triple mutant) | Increase to ~41.92% | [3] | |

| Wheat | SBEIIa mutant | Increase from ~23% to ~55% | [6] |

| sgp-1 (SSIIa null) | Increase to ~40-50% | [6] | |

| Maize | sugary2 (su2, SSIIa null) | Increase to ~40-50% | [6] |

| Barley | SBEIIa silencing (>80% reduction) | Increase to >38% | [6] |

| sex6 (SSIIa null) | Increase to ~50% | [6] |

Environmental Factors Modulating the this compound/Amylopectin Ratio

Environmental conditions during plant growth and grain filling can significantly impact the expression and activity of starch biosynthesis enzymes, thereby influencing the this compound-to-amylopectin ratio.[7]

3.1. Temperature

Temperature is a critical environmental factor. High temperatures during grain filling generally lead to a decrease in this compound content in many cereal crops.[8] This is often attributed to the differential temperature sensitivity of the enzymes involved in this compound and amylopectin synthesis.

3.2. Carbon Dioxide (CO2) Concentration

Elevated atmospheric CO2 concentrations can influence starch composition. Studies have shown that increased CO2 levels can lead to an increase in total starch content, with variable effects on the this compound-to-amylopectin ratio depending on the plant species and genotype.[9] For instance, one study on wheat found that elevated CO2 increased this compound content by 3.5% and the this compound/amylopectin ratio by 3.12%.[9]

3.3. Water Availability

Drought stress during grain development can also alter starch composition. The effect of drought on this compound content can be complex and genotype-dependent. Some studies report a decrease in this compound content under drought conditions, potentially due to the reduced expression of the Wx gene.[10]

The following table summarizes the observed effects of key environmental factors on starch composition.

| Environmental Factor | Crop | Observed Effect on this compound Content/Ratio | Reference(s) |

| Elevated Temperature | Rice | Decrease in this compound content | [8] |

| Elevated CO2 | Wheat | Increase in this compound content and this compound/amylopectin ratio | [9] |

| Drought Stress | Rice | Decrease in this compound content | [10] |

| Indica Rice | Similar this compound content, but shorter amylopectin chains | [2] |

Signaling Pathways Regulating Starch Synthesis

The biosynthesis of starch is tightly regulated by a complex network of signaling pathways that integrate metabolic and hormonal cues.

4.1. Sugar Signaling

Sugars, particularly sucrose, act as signaling molecules that can modulate the expression of genes involved in starch synthesis.[11] The trehalose-6-phosphate (T6P)/Snf1-related protein kinase-1 (SnRK1) pathway is a key regulatory hub. High sucrose levels lead to increased T6P, which inhibits SnRK1 activity, thereby promoting the expression of starch synthesis genes.[12]

4.2. Hormonal Regulation

Plant hormones such as abscisic acid (ABA) and gibberellins (GA) play a role in regulating starch metabolism.[13] ABA has been shown to influence the expression of genes related to starch synthesis, while GA can impact the activity of starch biosynthetic enzymes.[13][14]

4.3. Post-Translational Modification: Protein Phosphorylation

Reversible protein phosphorylation is a key mechanism for the rapid regulation of enzyme activity in response to metabolic changes.[15] Several enzymes in the starch synthesis pathway, including isoforms of SS and SBE, are regulated by phosphorylation.[16] Phosphorylation can affect enzyme activity, protein-protein interactions, and the formation of multi-enzyme complexes, thereby fine-tuning the synthesis of this compound and amylopectin.[1][7]

Experimental Protocols

Accurate determination of the this compound-to-amylopectin ratio and the analysis of gene expression are fundamental for research in this field. The following sections provide detailed methodologies for key experiments.

5.1. Determination of this compound and Amylopectin Content

5.1.1. Spectrophotometric Method (Iodine-Binding)

This method is based on the principle that this compound forms a deep blue complex with iodine, and the intensity of the color is proportional to the this compound concentration.

-

Materials:

-

Starch sample

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Acetic acid solution (1 M)

-

Iodine-potassium iodide (I2-KI) solution (0.2 g I2 and 2 g KI in 100 mL deionized water)

-

Spectrophotometer

-

-

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of the starch sample into a 100 mL volumetric flask. Add 1 mL of 95% ethanol to wet the sample.

-

Solubilization: Add 9 mL of 1 M NaOH and heat in a boiling water bath for 10 minutes to solubilize the starch. Cool to room temperature and make up the volume to 100 mL with deionized water.

-

Color Development: Take a 5 mL aliquot of the solubilized starch solution into a 100 mL volumetric flask. Add approximately 50 mL of deionized water. Add 1 mL of 1 M acetic acid and 2 mL of the I2-KI solution. Make up the volume to 100 mL with deionized water and mix well.

-

Measurement: Allow the solution to stand for 10 minutes for color development. Measure the absorbance at 620 nm using a spectrophotometer against a reagent blank.

-

Quantification: Determine the this compound content by comparing the absorbance to a standard curve prepared using pure this compound.[17]

-

5.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the thermal transitions of starch, such as gelatinization and the melting of the this compound-lipid complex.

-

Materials:

-

Starch sample (2-10 mg)

-

Deionized water

-

DSC instrument with hermetic aluminum pans

-

-

Procedure:

-

Sample Preparation: Accurately weigh 2-10 mg of the starch sample into a DSC pan. Add a known excess of deionized water (e.g., 1:3 starch-to-water ratio).

-

Sealing: Hermetically seal the pan to prevent water loss during heating.

-

DSC Analysis: Place the sealed sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 20 °C to 120 °C).

-

Data Analysis: The enthalpy of the endothermic peak corresponding to the melting of the this compound-lipid complex is measured. The this compound content is determined by relating this enthalpy to that of a pure this compound-lipid complex standard.[18][19]

-

5.1.3. High-Performance Size-Exclusion Chromatography (HPSEC)

HPSEC separates this compound and amylopectin based on their differences in molecular size.

-

Materials:

-

Starch sample

-

Solubilizing solvent (e.g., dimethyl sulfoxide - DMSO)

-

HPSEC system with a refractive index (RI) detector

-

Size-exclusion columns suitable for polysaccharide separation

-

-

Procedure:

-

Sample Solubilization: Dissolve the starch sample in a suitable solvent like DMSO, often with heating, to ensure complete dispersion.

-

Chromatographic Separation: Inject the solubilized sample into the HPSEC system. The mobile phase (e.g., DMSO or an aqueous buffer) carries the sample through the columns. Amylopectin, being larger, elutes first, followed by the smaller this compound molecules.

-

Detection and Quantification: The separated molecules are detected by the RI detector. The areas under the peaks corresponding to amylopectin and this compound are integrated. The percentage of this compound is calculated from the relative peak areas.[20][21]

-

5.2. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of the genes involved in starch biosynthesis.

-

Materials:

-

Plant tissue sample

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument

-

-

Procedure:

-

RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction by mixing the cDNA template, gene-specific forward and reverse primers, and the qRT-PCR master mix.

-

Amplification and Detection: Perform the reaction in a qRT-PCR instrument. The instrument monitors the fluorescence of the SYBR Green dye, which intercalates with the double-stranded DNA as it is amplified.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the target genes using a method such as the 2^-ΔΔCt method.[22][23]

-

Conclusion

The this compound-to-amylopectin ratio in starch is a complex trait governed by a sophisticated interplay of genetic, environmental, and regulatory factors. A thorough understanding of these factors is paramount for the targeted modification of starch properties to suit specific applications in various industries. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working towards the development of novel starch-based products with enhanced functionality and nutritional value. Future research should continue to unravel the intricate details of the regulatory networks controlling starch biosynthesis, paving the way for more precise and efficient strategies for starch quality improvement.

References

- 1. Protein phosphorylation regulates maize endosperm starch synthase IIa activity and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of drought stress and elevated CO2 on starch fine structures and functional properties in indica rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triple gene mutations boost this compound and resistant starch content in rice: insights from sbe2b/sbe1/OE-Wxa mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grownida.com [grownida.com]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. Frontiers | Progress in High-Amylose Cereal Crops through Inactivation of Starch Branching Enzymes [frontiersin.org]

- 7. Protein Phosphorylation in Amyloplasts Regulates Starch Branching Enzyme Activity and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of elevated atmospheric [CO2] on grain starch characteristics in different specialized wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Regulators of Starch Biosynthesis in Cereal Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional Analysis of Starch Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of Starch Biosynthesis in Response to a Fluctuating Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mel.cgiar.org [mel.cgiar.org]

- 18. cerealsgrains.org [cerealsgrains.org]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. Measurement of this compound/Amylopectin Ratio by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 21. Rapid analysis of starch, this compound and amylopectin by high-performance size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Transcriptomics and starch biosynthesis analysis in leaves and developing seeds of mung bean provide a basis for genetic engineering of starch composition and seed quality [frontiersin.org]

- 23. Digital Absolute Gene Expression Analysis of Essential Starch-Related Genes in a Radiation Developed Amaranthus cruentus L. Variety in Comparison with Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystalline Structures of A-, B-, and V-type Amylose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structures of A-, B-, and V-type amylose, the linear component of starch. Understanding these polymorphic forms is crucial for applications ranging from food science to drug delivery, as the crystalline arrangement significantly impacts physicochemical properties such as solubility, digestibility, and guest-hosting capabilities. This document details the structural parameters of each allomorph, outlines the experimental protocols for their characterization, and provides visualizations of their structural relationships and analytical workflows.

Introduction to this compound Polymorphism

This compound, a polymer of α-(1→4) linked D-glucose units, can adopt several helical conformations that pack into distinct crystalline structures known as polymorphs. The most common of these are the A-, B-, and V-types. The A- and B-types are double-helical structures that differ in their packing arrangement and water content, while the V-type is a single-helix structure that typically forms inclusion complexes with guest molecules. The specific polymorph adopted is influenced by factors such as the source of the starch, the degree of hydration, and the presence of complexing agents.

Crystalline Structure of A-type this compound

The A-type structure is predominantly found in cereal starches. It is characterized by a more compact packing of double helices compared to the B-type.

Structural Parameters

The A-type polymorph consists of right-handed, parallel-stranded double helices. These helices are packed in a monoclinic unit cell. The dense packing leaves little space for water molecules within the crystal lattice.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | B2 | |

| a | 20.83 Å | |

| b | 11.45 Å | |

| c (fiber axis) | 10.58 Å | |

| γ | 122° | |

| Helical Structure | Parallel double helix | |

| Handedness | Left-handed | |

| Glucose units per turn | 6 | |

| Water Molecules per unit cell | ~8 |

Crystalline Structure of B-type this compound

The B-type structure is typically found in tuber and high-amylose starches. It has a more open structure with a higher degree of hydration compared to the A-type.

Structural Parameters

Similar to the A-type, the B-type structure is composed of parallel double helices. However, these helices are arranged in a hexagonal unit cell, creating a central channel that accommodates a significant number of water molecules.

| Parameter | Value | Reference |

| Crystal System | Hexagonal | |

| Space Group | P6₁ | |

| a | 18.52 Å | |

| b | 18.52 Å | |

| c (fiber axis) | 10.57 Å | |

| γ | 120° | |

| Helical Structure | Parallel double helix | |

| Handedness | Left-handed | |

| Glucose units per turn | 6 | |

| Water Molecules per unit cell | ~36 |

Crystalline Structure of V-type this compound

The V-type this compound is not typically found in native starch granules but is readily formed in the presence of a complexing agent. This structure is a single left-handed helix, with a central cavity that can include guest molecules such as lipids, alcohols, and iodine.

Structural Parameters

The V-type this compound can exist in several forms, most notably the hydrated (Vh) and anhydrous (Va) forms. The number of glucose units per turn can vary (typically 6, 7, or 8), depending on the size of the guest molecule, denoted as V6, V7, and V8 respectively. The V6 form is the most common. The packing of these single helices is typically orthorhombic.

| Parameter | Vh-type (Typical) | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a | 13.6-13.7 Å | |

| b | 23.7-25.8 Å | |

| c (fiber axis) | 7.8-8.1 Å | |

| Helical Structure | Single helix | |

| Handedness | Left-handed | |

| Glucose units per turn | 6 (V6) | |

| Water Molecules per unit cell | Up to 16 |

Experimental Protocols

The determination of this compound crystalline structures relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystalline structure of this compound polymorphs. Both powder and fiber diffraction methods are employed.

For Powder Diffraction:

-

Dry the this compound or starch sample to the desired moisture content.

-

Finely grind the sample to a homogenous powder using a mortar and pestle or a ball mill to ensure random orientation of the crystallites.

-

Pack the powdered sample into a flat sample holder or a thin-walled glass capillary tube (0.5-1.0 mm diameter). Ensure the sample is densely packed to maximize the diffraction signal.

For Fiber Diffraction:

-

Prepare a viscous solution or gel of this compound.

-

Extrude the solution/gel through a spinneret into a coagulation bath (e.g., ethanol-water mixture) to form fibers.

-

Stretch the resulting fibers to orient the polymer chains along the fiber axis.

-

Mount a bundle of parallel fibers on a sample holder, ensuring they are taut.

-

Mount the prepared sample in a powder or fiber diffractometer.

-

Use a monochromatic X-ray source, typically Cu Kα radiation (λ = 1.5418 Å).

-

For powder diffraction, collect data over a 2θ range of approximately 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

For fiber diffraction, a 2D detector is used to capture the diffraction pattern. The sample is oriented perpendicular to the X-ray beam. The exposure time will vary depending on the sample and X-ray source intensity.

-

Phase Identification: Identify the crystalline polymorph(s) present by comparing the diffraction pattern to standard patterns for A-, B-, and V-type this compound.

-

Unit Cell Refinement: Index the diffraction peaks to determine the unit cell parameters (a, b, c, α, β, γ).

-

Structure Refinement: For a more detailed structural model, Rietveld refinement is often used for powder data. This method involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model, refining parameters such as atomic coordinates, site occupancies, and thermal parameters. For fiber diffraction data, least-squares refinement of the helical parameters and packing is performed.